The synthesis of 1-amino-3,4-dimethylimidazolidin-2-one can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions.
The molecular structure of 1-amino-3,4-dimethylimidazolidin-2-one features a five-membered ring containing two nitrogen atoms and a carbonyl group.
The compound can exist in tautomeric forms due to the presence of the carbonyl group, affecting its chemical behavior .
1-Amino-3,4-dimethylimidazolidin-2-one participates in various chemical reactions due to its functional groups.
The mechanism of action for 1-amino-3,4-dimethylimidazolidin-2-one primarily involves its interaction with biological targets through hydrogen bonding and nucleophilic attack facilitated by its amino group.
1-Amino-3,4-dimethylimidazolidin-2-one has several applications across different fields:
1-Amino-3,4-dimethylimidazolidin-2-one represents a specialized heterocyclic compound within the broader imidazolidinone family. Its systematic IUPAC name, 1-amino-3,4-dimethylimidazolidin-2-one, explicitly defines the core structure: a five-membered imidazolidinone ring with amino and methyl substituents at specified positions. The molecular formula C₅H₁₁N₃O (molecular weight: 129.16 g/mol) reflects this substitution pattern [5]. Alternative representations include the canonical SMILES notation CC₁CN(C(=O)N₁C)N, which encodes the atomic connectivity and functional groups [5].
Structurally, this compound belongs to the imidazolidinone class, characterized by a five-membered saturated ring containing two nitrogen atoms at non-adjacent positions (1 and 3) and a carbonyl group at position 2. The "3,4-dimethyl" designation indicates methyl groups attached to the ring nitrogen (N-3) and the adjacent carbon (C-4), while the "1-amino" group modifies the second ring nitrogen (N-1). This arrangement classifies it as a 1,3,5-trisubstituted imidazolidinone under Hantzsch-Widman heterocyclic nomenclature rules [3] [10].
Table 1: Nomenclature and Structural Descriptors
Feature | Description |
---|---|
Systematic IUPAC Name | 1-amino-3,4-dimethylimidazolidin-2-one |
Molecular Formula | C₅H₁₁N₃O |
Molecular Weight | 129.16 g/mol |
Ring Classification | Saturated 5-membered heterocycle (imidazolidinone) |
Key Substituents | Amino group at N-1; Methyl groups at N-3 and C-4 |
SMILES | CC₁CN(C(=O)N₁C)N |
The synthetic exploration of imidazolidinone derivatives accelerated in the mid-20th century, driven by interest in their biological activities and utility as synthetic intermediates. While 1,3-dimethyl-2-imidazolidinone (DMI) was patented by DuPont in the 1940s as a solvent for acetylene storage [4], amino-substituted variants like 1-amino-3,4-dimethylimidazolidin-2-one emerged later as targeted pharmacophores. Their significance stems from structural mimicry of natural indole alkaloids such as aplysinopsins—marine-derived metabolites first isolated from sponges like Thorecta aplysinopsis [5].
This compound gained prominence in medicinal chemistry through structure-activity relationship (SAR) studies of aplysinopsin analogs. Research in the 2010s revealed that incorporating the 1-amino-3,4-dimethylimidazolidin-2-one moiety into hybrid structures yielded ligands with exceptional selectivity for serotonin receptor subtypes (e.g., 5-HT₂c). For example, derivative UNT-TWU-22 exhibited >2,100-fold selectivity for 5-HT₂c over 5-HT₂a receptors, underscoring the pharmacophoric importance of this heterocycle in central nervous system drug discovery [5]. Its role in enabling such selectivity highlights the broader value of imidazolidinone scaffolds in addressing challenges posed by structurally homologous biological targets.
Tautomerism significantly influences the reactivity and physicochemical behavior of 1-amino-3,4-dimethylimidazolidin-2-one. This compound exhibits equilibrium between two primary tautomeric forms: the endocyclic imine (1-amino structure) and the exocyclic imine (iminohydrazine structure). In the endocyclic tautomer, the double bond resides within the ring (N1=C2), with the amino group (-NH₂) intact at N-1. Conversely, the exocyclic tautomer features a carbonyl at C-2 and an imine group (=NH) at N-1 [5].
Experimental evidence, including X-ray crystallography and ¹H-NMR spectroscopy of related analogs (e.g., compound 1 in [5]), confirms the dominance of the endocyclic tautomer in both solid and solution states. For instance, ¹H-NMR spectra show characteristic peaks near 7.73 ppm attributable to -NH₂ protons, inconsistent with the exocyclic form [5]. This preference arises from greater resonance stabilization within the ring system and reduced steric strain. The tautomeric state directly impacts electron distribution, affecting hydrogen-bonding capacity, dipole moment, and interactions with biological targets like serotonin receptors. Similar tautomeric equilibria in simpler systems (e.g., formamide/formimidic acid) demonstrate high energy barriers (~50 kcal/mol) for interconversion, suggesting relative stability of the observed endocyclic form under ambient conditions [7].
Table 2: Tautomeric Forms of 1-Amino-3,4-dimethylimidazolidin-2-one
Tautomer | Structural Features | Stability & Detection |
---|---|---|
Endocyclic (1-Amino) | - C₂=O carbonyl - N1-H₂ amino group - N3-C single bond | Dominant in solid state (X-ray) and solution (¹H-NMR: NH₂ signal at ~7.7 ppm) Stabilized by resonance |
Exocyclic (Iminohydrazine) | - N1= C₂ exocyclic imine - C₂-OH hydroxyl - N3-H imino group | Not observed experimentally Higher energy due to loss of ring conjugation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7